MM-206

Description

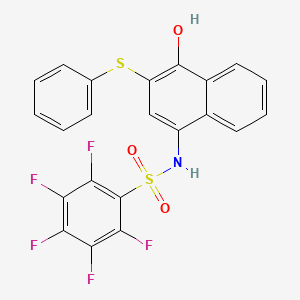

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,3,4,5,6-pentafluoro-N-(4-hydroxy-3-phenylsulfanylnaphthalen-1-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H12F5NO3S2/c23-16-17(24)19(26)22(20(27)18(16)25)33(30,31)28-14-10-15(32-11-6-2-1-3-7-11)21(29)13-9-5-4-8-12(13)14/h1-10,28-29H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXJHEANDHXHGMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SC2=C(C3=CC=CC=C3C(=C2)NS(=O)(=O)C4=C(C(=C(C(=C4F)F)F)F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H12F5NO3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

497.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Potential "MM-206" Candidates for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The designation "MM-206" does not correspond to a single, publicly documented molecule in the available scientific literature. This guide provides an in-depth analysis of the most probable candidates based on similarly named compounds and protein targets found in research and clinical development: ETC-206 , a MNK1/2 inhibitor; ONC206 , a DRD2 antagonist and ClpP agonist; and CD206 , the Macrophage Mannose Receptor. Each of these is a distinct entity with unique discovery pathways, mechanisms of action, and therapeutic potential.

Part 1: ETC-206 (AUM001 / Tinodasertib)

Discovery and Development

ETC-206, also known as AUM001 or Tinodasertib, is a novel, orally bioavailable, and highly selective small-molecule inhibitor of the MAP kinase-interacting kinases 1 and 2 (MNK1/2). Its discovery was the result of a collaboration between Singapore's Agency for Science, Technology and Research's (A*STAR) Experimental Therapeutics Centre (ETC) and the Duke-NUS Medical School.[1][2]

The development process began with a fragment-based lead discovery (FBLD) approach, starting with a virtual screen against MNK1 that identified initial fragment hits.[3] Through a process of scaffold-hopping and medicinal chemistry optimization, researchers modified the initial structures to improve biochemical potency, solubility, cell permeability, and metabolic stability.[3] This iterative process, which involved replacing a metabolically unstable methyl piperazine group, ultimately led to the identification of ETC-206.[3] In 2018, AUM Biosciences licensed the global rights to develop and commercialize ETC-206.[1][2]

Caption: High-level workflow for the discovery of ETC-206.

Synthesis Pathway

While the precise, step-by-step synthesis protocol for large-scale production is proprietary, the development of ETC-206 from its initial fragment hits involved established medicinal chemistry strategies. The process focused on structure-activity relationship (SAR) studies to enhance its drug-like properties, including oral bioavailability and selectivity, while maintaining nanomolar potency.[3]

Mechanism of Action

MNK1 and MNK2 are key downstream effectors in the MAPK signaling pathways (e.g., RAS-RAF-MEK-ERK).[4] These kinases are the only ones known to phosphorylate the eukaryotic initiation factor 4E (eIF4E) at the Serine 209 position.[4][5] The phosphorylation of eIF4E is a critical step in cap-dependent mRNA translation, a process often dysregulated in cancer, leading to the synthesis of proteins that promote tumor growth, proliferation, and survival.[4][6]

ETC-206 exerts its anti-cancer effect by selectively binding to the ATP-binding site of MNK1 and MNK2, preventing the phosphorylation of eIF4E. This inhibition reduces the translation of oncogenic proteins, thereby suppressing tumor growth.[7]

Caption: Mechanism of action of ETC-206 on the MNK1/2-eIF4E axis.

Quantitative Data

| Parameter | Value | Cell Line / System | Reference |

| IC₅₀ for MNK1 | 64 nM | Cell-free assay | [6][8] |

| IC₅₀ for MNK2 | 86 nM | Cell-free assay | [6][8] |

| IC₅₀ for p-eIF4E Inhibition | 321 nM | HeLa cells | [7] |

| IC₅₀ for p-eIF4E Inhibition | 0.8 µM | K562-eIF4E cells | [6] |

| IC₅₀ for p-eIF4E Inhibition | 1.7 µM | Human PBMCs | [6] |

| In Vivo Efficacy | Prevents weight gain | High-fat diet mouse model (100 mg/kg) | [7] |

| In Vivo Efficacy | Enhances dasatinib-induced tumor growth inhibition | K562 mouse xenograft model | [7] |

| In Vivo PD | ~70% p-eIF4E inhibition at 1-2h post-dose | Mouse tissues (~12.5 mg/kg oral dose) | [6][8] |

Experimental Protocols

-

Western Blot for p-eIF4E Inhibition:

-

Cell Treatment: Culture cells (e.g., K562-eIF4E or human PBMCs) and treat with varying concentrations of ETC-206 or vehicle control (e.g., 0.1% DMSO) for a specified time (e.g., 2 hours).[6]

-

Lysis: Lyse the cells to extract total protein.

-

Electrophoresis & Transfer: Separate protein lysates via SDS-PAGE on Bis-Tris gels and transfer to a nitrocellulose or PVDF membrane.

-

Antibody Incubation: Probe the membrane with primary antibodies specific for phosphorylated eIF4E (Ser209), total eIF4E, and a loading control (e.g., GAPDH).

-

Detection: Use corresponding secondary antibodies conjugated to a detectable marker (e.g., HRP) and visualize bands using an appropriate substrate. Quantify band intensity to determine relative p-eIF4E levels.[6]

-

-

In Vivo Xenograft Studies:

-

Cell Implantation: Subcutaneously implant human cancer cells (e.g., K562) into immunocompromised mice.

-

Tumor Growth: Allow tumors to grow to a specified volume.

-

Treatment: Administer ETC-206 (e.g., 100 mg/kg via oral gavage), a combination agent (e.g., dasatinib), or vehicle control according to the study schedule.[7]

-

Monitoring: Measure tumor volume and mouse body weight regularly throughout the study.

-

Endpoint Analysis: At the end of the study, excise tumors for weight measurement and further analysis (e.g., pharmacodynamic biomarkers).

-

Part 2: ONC206 (JZP3507)

Discovery and Development

ONC206 is a second-generation small molecule of the "imipridone" class, developed by Oncoceutics (now part of Chimerix/Jazz Pharmaceuticals).[9][10] It is a chemically modified derivative of the first-in-class imipridone, ONC201.[11][12] The parent compound, ONC201, was identified in a screen for molecules that could induce the activity of the tumor necrosis factor-related apoptosis-inducing ligand (TRAIL), a cytokine known for its ability to selectively kill cancer cells.[11] ONC206 was specifically designed to improve upon the anti-cancer potency and efficacy of ONC201 while retaining favorable properties like oral bioavailability and blood-brain barrier penetration.[11][13]

Synthesis Pathway

The synthesis of imipridones like ONC206 follows a well-established multi-step pathway. A general approach involves:

-

Reacting commercially available primary amines with methyl acrylate to form key intermediates.

-

Cyclizing these intermediates using a strong base like sodium hydride to create N-substituted piperidone carboxylates.

-

A series of subsequent reactions, including Sonogashira coupling and cycloadditions, are used to attach the various aryl groups to the core imipridone scaffold.[14]

Caption: Logical flow of the generalized synthesis for imipridones.

Mechanism of Action

ONC206 has a dual mechanism of action that converges on inducing cell death in cancer cells.[13]

-

DRD2 Antagonism: It acts as a potent antagonist of the G protein-coupled Dopamine Receptor D2 (DRD2).[13][15] Antagonism of DRD2 on cancer cells leads to the upregulation of the Death Receptor 5 (DR5), sensitizing the cells to TRAIL-mediated apoptosis.[11][16] This action also inhibits pro-survival pathways like Akt/ERK.[16]

-

ClpP Agonism: It is an agonist of the Caseinolytic mitochondrial matrix peptidase proteolytic subunit (ClpP), a mitochondrial protease.[13][17] Activation of ClpP disrupts mitochondrial function, leading to reduced oxidative phosphorylation, decreased ATP production, increased reactive oxygen species (ROS), and ultimately, apoptosis.[12][17]

The combination of these effects triggers the Integrated Stress Response (ISR), a cellular stress program that can halt proliferation and initiate apoptosis, making ONC206 effective against a range of difficult-to-treat cancers, including CNS tumors.[11][13][18]

Caption: Dual targeting of DRD2 and ClpP by ONC206 to induce apoptosis.

Quantitative Data

| Parameter | Value | Cell Line | Note | Reference |

| IC₅₀ (Proliferation) | 0.33 µM | ARK1 | vs. 1.59 µM for ONC201 | [11] |

| IC₅₀ (Proliferation) | 0.24 µM | SPEC-2 | vs. 0.81 µM for ONC201 | [11] |

| Potency vs. ONC201 | ~10x more potent | IMR-32 | In reducing cell proliferation | [16] |

Experimental Protocols

-

Cell Proliferation (MTT) Assay:

-

Cell Seeding: Seed cancer cells (e.g., ARK1, SPEC-2) in 96-well plates and allow them to adhere overnight.

-

Treatment: Treat cells with a range of concentrations of ONC206 for specified time points (e.g., 48, 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow formazan crystal formation by viable cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader. The absorbance is proportional to the number of viable cells.[11]

-

-

Transwell Invasion Assay:

-

Chamber Preparation: Use transwell inserts with a porous membrane coated with a basement membrane matrix (e.g., Matrigel).

-

Cell Seeding: Place serum-starved cells in the upper chamber in media containing ONC206 or vehicle.

-

Chemoattractant: Add media containing a chemoattractant (e.g., fetal bovine serum) to the lower chamber.

-

Incubation: Incubate for a period (e.g., 24-48 hours) to allow cells to invade through the matrix and membrane.

-

Quantification: Remove non-invading cells from the top of the membrane. Fix and stain the invading cells on the bottom of the membrane. Count the stained cells under a microscope to quantify invasion.[11]

-

Part 3: CD206 (Macrophage Mannose Receptor)

Description and Function

CD206, also known as the Macrophage Mannose Receptor (MR), is a 175 kDa transmembrane protein belonging to the C-type lectin family.[19] It is not a drug but rather a key biological receptor and therapeutic target. CD206 is predominantly expressed on the surface of most tissue macrophages (especially M2-polarized tumor-associated macrophages, or TAMs), dendritic cells, and some endothelial cells.[19][20]

Its primary functions include:

-

Endocytosis and Phagocytosis: It recognizes and binds to glycoproteins and pathogens that have terminal mannose, fucose, or N-acetylglucosamine residues, facilitating their clearance from tissues and circulation.[19][20]

-

Antigen Presentation: By internalizing pathogens and antigens, it plays a role in processing and presenting them to T cells, thus bridging innate and adaptive immunity.[19]

-

Immune Homeostasis: It helps maintain tissue homeostasis by scavenging and clearing cellular debris and certain hormones.[19]

Signaling and Therapeutic Relevance

In the context of cancer, CD206 is highly expressed on TAMs, which often promote tumor growth and suppress anti-tumor immunity. Research indicates that CD206 can modulate intracellular signaling pathways. For instance, it can influence the TLR4/MyD88/NF-κB signaling pathway in macrophages.[21] Activation of this pathway can lead to the production of various cytokines and chemokines that shape the tumor microenvironment.

Due to its high expression on TAMs and its role in endocytosis, CD206 is an attractive target for:

-

Targeted Drug Delivery: Nanoparticles or antibodies conjugated with mannose can be used to specifically deliver cytotoxic agents or immunomodulators to TAMs.

-

Immunotherapy: Modulating CD206 activity directly may help reprogram TAMs from a pro-tumor (M2) to an anti-tumor (M1) phenotype, enhancing the body's immune response against cancer.

References

- 1. Small Molecule Drug - ETC-206 - A Novel, Highly Selective Anti-Cancer Drug - Acquired By AUM Biosciences [drugdiscoveryonline.com]

- 2. aumbiosciences.com [aumbiosciences.com]

- 3. Practical Fragments: Fragments in the clinic: ETC-206 [practicalfragments.blogspot.com]

- 4. Progress in developing MNK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. fortunejournals.com [fortunejournals.com]

- 7. caymanchem.com [caymanchem.com]

- 8. biorxiv.org [biorxiv.org]

- 9. firstwordpharma.com [firstwordpharma.com]

- 10. investing.com [investing.com]

- 11. Frontiers | ONC206, an Imipridone Derivative, Induces Cell Death Through Activation of the Integrated Stress Response in Serous Endometrial Cancer In Vitro [frontiersin.org]

- 12. Highly potent dopamine receptor D2 antagonist ONC206 demonstrates anti-tumorigenic activity in endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chimerix.com [chimerix.com]

- 14. Synthesis and Antiproliferative Activity of Novel Imipridone–Ferrocene Hybrids with Triazole and Alkyne Linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pryzm.ozmosi.com [pryzm.ozmosi.com]

- 16. A Novel Therapeutic Mechanism of Imipridones ONC201/ONC206 in MYCN-Amplified Neuroblastoma Cells via Differential Expression of Tumorigenic Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ONC201 and ONC206: Metabolically ClipPing the wings of diffuse midline glioma - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Facebook [cancer.gov]

- 19. Exploitation of the Macrophage Mannose Receptor (CD206) in Infectious Disease Diagnostics and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. CD206 modulates the role of M2 macrophages in the origin of metastatic tumors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the MM-206 Target Binding Site on the STAT3 Protein

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular interactions between the small molecule inhibitor MM-206 and the Signal Transducer and Activator of Transcription 3 (STAT3) protein. This document details the binding site, mechanism of action, and relevant experimental methodologies, presenting a valuable resource for researchers in oncology, immunology, and drug discovery.

Executive Summary

Signal Transducer and Activator of Transcription 3 (STAT3) is a critical mediator of cellular signaling pathways that regulate cell growth, differentiation, and survival. Its constitutive activation is a hallmark of numerous human cancers, making it a prime target for therapeutic intervention. This compound is a novel small molecule inhibitor of STAT3 activity. This guide elucidates that this compound functions as an allosteric inhibitor, binding to the coiled-coil domain (CCD) of STAT3. This interaction induces a conformational change that indirectly impairs the function of the Src Homology 2 (SH2) domain, a critical step for STAT3 activation and dimerization.

This compound and its Interaction with STAT3

This compound has been identified as a potent inhibitor of STAT3 function. Initial reports presented seemingly conflicting data regarding its precise binding location. However, a consensus from scientific literature indicates a nuanced allosteric mechanism.

The Target Binding Site: Coiled-Coil Domain

The primary binding site of this compound is the coiled-coil domain (CCD) of the STAT3 protein.[1][2] Specifically, studies have localized the binding to the α1 helix of the CCD, in the vicinity of the Phenylalanine 174 (F174) residue.[1][2] The CCD is crucial for the proper folding and function of STAT3, including its ability to interact with upstream receptors.

Allosteric Inhibition of the SH2 Domain

While this compound directly binds to the CCD, its inhibitory effect is manifested through the allosteric regulation of the Src Homology 2 (SH2) domain .[1][2] The binding of this compound to the CCD is believed to induce a conformational change in the STAT3 protein that prevents the SH2 domain from binding to its phosphotyrosine (pTyr) peptide motifs on upstream receptors like Janus kinases (JAKs).[1][2] This disruption of the SH2 domain's function is the key to this compound's inhibitory activity.

Some initial reports and vendor information suggested that this compound directly targets the SH2 domain, likely due to observations of its potent inhibition of SH2 domain-dependent interactions.[3] However, more detailed mechanistic studies support the coiled-coil domain as the direct binding site, with the effects on the SH2 domain being a downstream consequence of this initial interaction.[1][2]

Quantitative Data

The inhibitory potency of this compound has been quantified through various biochemical assays. The following table summarizes the key reported values.

| Assay Type | Parameter | Value (µM) | Target Interaction |

| DNA Binding Assay | IC50 | 1.16 | Inhibition of STAT3 binding to its DNA consensus sequence. |

| Phosphopeptide Interaction Assay | IC50 | 1.2 | Inhibition of the STAT3 SH2 domain binding to a phosphopeptide.[3] |

Signaling Pathways and Experimental Workflows

STAT3 Signaling Pathway and this compound Inhibition

The following diagram illustrates the canonical STAT3 signaling pathway and the point of intervention for this compound.

Caption: Canonical STAT3 signaling and this compound's inhibitory mechanism.

Experimental Workflow for Binding Site Identification

The logical workflow to elucidate the binding site and mechanism of an inhibitor like this compound is depicted below.

Caption: Logical workflow for characterizing a STAT3 inhibitor like this compound.

Detailed Experimental Protocols

While specific protocols for this compound are not publicly available, the following are detailed, representative methodologies for key experiments used to characterize STAT3 inhibitors, adapted from the literature.

Fluorescence Polarization (FP) Assay for SH2 Domain Binding

This assay is used to measure the ability of a compound to disrupt the interaction between the STAT3 SH2 domain and a fluorescently labeled phosphopeptide.

Materials:

-

Purified, full-length or SH2-domain-containing STAT3 protein.

-

Fluorescently labeled phosphopeptide probe (e.g., 5-FAM-G-pY-L-P-Q-T-V-NH2).

-

Assay Buffer: 10 mM Tris-HCl (pH 7.5), 50 mM NaCl, 1 mM EDTA, 0.01% Triton X-100, 1 mM DTT.

-

This compound or other test compounds dissolved in DMSO.

-

Black, low-volume 384-well microplates.

-

A microplate reader capable of measuring fluorescence polarization.

Procedure:

-

Preparation of Reagents:

-

Prepare a 2X solution of STAT3 protein in Assay Buffer.

-

Prepare a 2X solution of the fluorescently labeled phosphopeptide probe in Assay Buffer.

-

Prepare a serial dilution of this compound in 100% DMSO, followed by a 1:25 dilution in Assay Buffer to create a 4X compound plate.

-

-

Assay Setup:

-

To each well of the 384-well plate, add 5 µL of the 4X compound solution.

-

Add 10 µL of the 2X STAT3 protein solution to the test wells. For control wells (no protein), add 10 µL of Assay Buffer.

-

Initiate the binding reaction by adding 5 µL of the 2X fluorescent probe solution to all wells.

-

The final reaction volume is 20 µL. The final DMSO concentration should be 1%.

-

-

Incubation and Measurement:

-

Incubate the plate at room temperature for 30-60 minutes, protected from light.

-

Measure fluorescence polarization on a suitable plate reader, with excitation and emission wavelengths appropriate for the fluorophore (e.g., 485 nm excitation and 535 nm emission for 5-FAM).

-

-

Data Analysis:

-

The degree of polarization is proportional to the amount of fluorescent probe bound to the STAT3 protein.

-

Plot the fluorescence polarization values against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Electrophoretic Mobility Shift Assay (EMSA) for DNA Binding

This assay is used to assess the ability of a compound to inhibit the binding of activated STAT3 to its DNA consensus sequence.

Materials:

-

Nuclear extract from cells with activated STAT3 or purified, activated STAT3 protein.

-

Double-stranded DNA probe containing the STAT3 binding site (e.g., a high-affinity sis-inducible element, SIE), labeled with a non-radioactive tag (e.g., biotin) or a radioactive isotope (e.g., ³²P).

-

Unlabeled ("cold") competitor DNA probe.

-

5X EMSA Binding Buffer: 50 mM Tris-HCl (pH 7.9), 250 mM KCl, 5 mM DTT, 50% glycerol.

-

Poly(dI-dC) non-specific competitor DNA.

-

This compound or other test compounds dissolved in DMSO.

-

Native polyacrylamide gel (4-6%).

-

TBE Buffer (Tris-borate-EDTA).

Procedure:

-

Binding Reaction:

-

In a microcentrifuge tube, combine the following in order: nuclease-free water, 5X EMSA Binding Buffer, poly(dI-dC), and the nuclear extract/purified STAT3.

-

Add the desired concentration of this compound or DMSO (vehicle control). For competition controls, add an excess of unlabeled probe.

-

Incubate at room temperature for 10-15 minutes to allow the inhibitor to interact with STAT3.

-

Add the labeled DNA probe and incubate for an additional 20-30 minutes at room temperature.

-

-

Electrophoresis:

-

Load the samples onto a pre-run native polyacrylamide gel.

-

Run the gel in 0.5X TBE buffer at a constant voltage (e.g., 100-150V) at 4°C.

-

-

Detection:

-

Transfer the DNA from the gel to a nylon membrane.

-

Detect the labeled DNA using a method appropriate for the label (e.g., streptavidin-HRP for biotin, autoradiography for ³²P).

-

-

Data Analysis:

-

The formation of a STAT3-DNA complex will result in a band that migrates slower than the free probe (a "shift").

-

The intensity of the shifted band is proportional to the amount of STAT3-DNA binding.

-

Quantify the band intensities to determine the inhibitory effect of this compound.

-

Conclusion

This compound represents a promising class of allosteric STAT3 inhibitors. Its unique mechanism of binding to the coiled-coil domain to functionally inactivate the distal SH2 domain offers a potential for greater specificity compared to inhibitors that target the highly conserved SH2 domain directly. Further research, including the determination of a co-crystal structure and detailed mutagenesis studies, will be invaluable in refining our understanding of the precise molecular interactions and in guiding the development of next-generation STAT3 inhibitors.

References

- 1. Allosteric regulation in STAT3 interdomains is mediated by a rigid core: SH2 domain regulation by CCD in D170A variant - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Allosteric regulation in STAT3 interdomains is mediated by a rigid core: SH2 domain regulation by CCD in D170A variant | PLOS Computational Biology [journals.plos.org]

- 3. medchemexpress.com [medchemexpress.com]

MM-206 specificity for STAT3 over other STAT proteins

For Researchers, Scientists, and Drug Development Professionals

Introduction

Signal Transducer and Activator of Transcription 3 (STAT3) is a critical mediator of oncogenic signaling pathways, making it a compelling target for cancer therapy. MM-206 has emerged as a novel small molecule inhibitor of STAT3. This technical guide provides an in-depth analysis of the specificity of this compound for STAT3 over other STAT family members, presenting available quantitative data, detailed experimental methodologies, and visual representations of key pathways and workflows.

This compound Mechanism of Action

This compound is a naphthalene sulfonamide that functions as a STAT3 activity inhibitor.[1] Current research indicates a dual mechanism of action, targeting two critical domains of the STAT3 protein:

-

SH2 Domain: this compound potently inhibits the interaction between the STAT3 SH2 domain and its phosphopeptide binding partners. This interaction is crucial for the dimerization and subsequent activation of STAT3.

-

Coiled-Coil Domain: Evidence also suggests that this compound binds to the coiled-coil domain of STAT3, thereby inhibiting its DNA binding activity.

This dual-pronged attack on STAT3 function underscores the potential of this compound as a therapeutic agent.

Quantitative Analysis of this compound Activity

The inhibitory potency of this compound against STAT3 has been quantified through various biochemical and cellular assays. The following table summarizes the key IC50 values reported in the literature.

| Assay Type | Target | Domain | IC50 (µM) | Reference |

| Surface Plasmon Resonance (SPR) | STAT3-phosphopeptide interaction | SH2 Domain | 1.2 | [1][2] |

| DNA Binding Assay | STAT3 DNA binding | Coiled-Coil Domain | 1.16 | [1][3] |

| Cellular Phosphorylation Assay | G-CSF-induced STAT3 phosphorylation | - | 1-3 | [1] |

Note: At present, quantitative data on the inhibitory activity of this compound against other STAT family members (STAT1, STAT2, STAT4, STAT5a, STAT5b, and STAT6) is not publicly available. Further research is required to fully elucidate the selectivity profile of this compound.

Signaling Pathway and Inhibition

The canonical STAT3 signaling pathway is initiated by cytokine or growth factor binding to their respective receptors, leading to the activation of Janus kinases (JAKs). JAKs then phosphorylate the receptor, creating docking sites for the SH2 domain of STAT3. Upon recruitment, STAT3 is phosphorylated, dimerizes, and translocates to the nucleus to regulate gene transcription. This compound disrupts this cascade by interfering with both SH2 domain-mediated dimerization and DNA binding.

Caption: STAT3 signaling pathway and points of this compound inhibition.

Experimental Protocols

Detailed methodologies for the key experiments used to characterize this compound are provided below.

Surface Plasmon Resonance (SPR) Assay for SH2 Domain Binding

This assay quantifies the binding affinity of this compound to the STAT3 SH2 domain by measuring changes in the refractive index on a sensor chip surface.

Workflow:

Caption: Workflow for Surface Plasmon Resonance (SPR) assay.

Methodology:

-

Immobilization: Recombinant human STAT3 protein, specifically the SH2 domain, is immobilized on a sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.

-

Analyte Preparation: A dilution series of this compound is prepared in a suitable running buffer (e.g., HBS-EP+).

-

Binding Analysis: The this compound solutions are injected over the sensor chip surface at a constant flow rate. The association and dissociation of this compound to the immobilized STAT3-SH2 domain are monitored in real-time by detecting changes in the surface plasmon resonance angle.

-

Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD). The IC50 value is determined by plotting the response at equilibrium against the logarithm of the this compound concentration and fitting to a dose-response curve.

DNA Binding Assay

This assay assesses the ability of this compound to inhibit the binding of STAT3 to its consensus DNA sequence.

Methodology (Electrophoretic Mobility Shift Assay - EMSA):

-

Probe Labeling: A double-stranded oligonucleotide containing the STAT3 consensus binding site (e.g., SIE M67) is end-labeled with a radioactive isotope (e.g., [γ-³²P]ATP) or a fluorescent dye.

-

Binding Reaction: Recombinant STAT3 protein is incubated with the labeled probe in a binding buffer containing poly(dI-dC) to minimize non-specific binding. This compound at various concentrations is added to the reaction mixture.

-

Electrophoresis: The reaction products are resolved on a non-denaturing polyacrylamide gel.

-

Detection: The gel is dried and exposed to X-ray film (for radioactive probes) or imaged using a fluorescence scanner. The inhibition of the STAT3-DNA complex formation is quantified by densitometry. The IC50 value is calculated from the dose-response curve.

Cellular STAT3 Phosphorylation Assay

This assay measures the effect of this compound on the phosphorylation of STAT3 in a cellular context, often using flow cytometry.

Workflow:

Caption: Workflow for cellular STAT3 phosphorylation assay.

Methodology:

-

Cell Culture and Treatment: A relevant cell line (e.g., acute myeloid leukemia cells) is cultured under standard conditions. Cells are pre-incubated with a range of this compound concentrations for a specified time.

-

Stimulation: Cells are then stimulated with a cytokine known to activate STAT3 (e.g., G-CSF) for a short period to induce phosphorylation.

-

Fixation and Permeabilization: Cells are fixed with a suitable fixative (e.g., paraformaldehyde) and then permeabilized (e.g., with methanol) to allow intracellular antibody staining.

-

Staining: The cells are incubated with a fluorescently labeled antibody specific for phosphorylated STAT3 (pY705).

-

Flow Cytometry: The fluorescence intensity of individual cells is measured using a flow cytometer.

-

Data Analysis: The geometric mean fluorescence intensity (MFI) of the phospho-STAT3 signal is determined for each treatment condition. The percentage of inhibition is calculated relative to the stimulated control, and the IC50 value is determined from the dose-response curve.

Conclusion

This compound is a promising STAT3 inhibitor that demonstrates potent activity in both biochemical and cellular assays. Its dual mechanism of targeting both the SH2 and coiled-coil domains distinguishes it from other STAT3 inhibitors. While its efficacy against STAT3 is well-documented, a comprehensive understanding of its selectivity profile across the entire STAT family is crucial for its continued development as a therapeutic agent. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this compound and other novel STAT3 inhibitors.

References

The Elusive "MM-206": A Search for its Effects on STAT3 Signaling

Despite a comprehensive search of scientific literature and clinical trial databases, there is no publicly available information on a compound specifically designated as "MM-206" and its effects on downstream STAT3 (Signal Transducer and Activator of Transcription 3) target genes. The term "this compound" may be a typographical error or a non-standardized internal designation for a compound not yet disclosed in public forums.

This guide will, therefore, address the core scientific query by providing an in-depth overview of the STAT3 signaling pathway, its critical role in cellular processes, and the effects of modulating this pathway. We will also explore potential interpretations of "this compound" based on similarly named compounds and related biological targets, while clearly noting the absence of direct evidence linking them to a molecule with this specific name.

The STAT3 Signaling Pathway: A Central Regulator of Cellular Fate

The STAT3 signaling cascade is a crucial mediator of extracellular signals from cytokines and growth factors to the nucleus, where it regulates the transcription of a wide array of genes. This pathway is integral to numerous physiological processes, including cell proliferation, differentiation, survival, and immune responses.[1][2][3]

Canonical STAT3 Activation Pathway

The canonical activation of STAT3 is a well-orchestrated process initiated by the binding of ligands, such as interleukins (e.g., IL-6) and growth factors (e.g., EGF), to their cognate receptors on the cell surface.

Downstream STAT3 Target Genes

Activated STAT3 directly binds to specific DNA sequences, known as gamma-activated sequences (GAS), in the promoter regions of its target genes.[4] The resulting gene expression changes contribute to various cellular functions and are often implicated in disease, particularly cancer.

| Cellular Process | Key STAT3 Target Genes | Function in Cancer |

| Proliferation & Cell Cycle | c-Myc, Cyclin D1, Cyclin B1 | Promotes uncontrolled cell growth and division. |

| Survival & Anti-Apoptosis | Bcl-2, Bcl-xL, Mcl-1, Survivin | Inhibits programmed cell death, leading to tumor cell survival.[5][6] |

| Angiogenesis | VEGF (Vascular Endothelial Growth Factor) | Stimulates the formation of new blood vessels to supply the tumor. |

| Invasion & Metastasis | MMPs (Matrix Metalloproteinases), Twist1 | Degrades the extracellular matrix and promotes cell migration. |

| Immune Evasion | IL-10, TGF-β, PD-L1 | Suppresses the anti-tumor immune response. |

Investigating Potential Identities of "this compound"

Given the lack of information on "this compound," we explored several possibilities based on similar nomenclature found in scientific research.

MK-2206: An AKT Inhibitor

MK-2206 is a well-characterized allosteric inhibitor of the AKT (Protein Kinase B) serine/threonine kinase. The PI3K/AKT pathway is another critical signaling cascade that is often dysregulated in cancer. While there is significant crosstalk between the PI3K/AKT and STAT3 pathways, there is no direct evidence from the conducted searches to suggest that MK-2206 directly modulates STAT3 activity or the expression of its target genes. Any effect would likely be indirect. Upregulation of AKT3 has been identified as a mechanism of resistance to MK-2206 in breast cancer.[7][8]

ETC-206: A MNK 1/2 Inhibitor

ETC-206 is an inhibitor of MAP kinase-interacting kinases 1 and 2 (MNK1/2). These kinases are involved in the regulation of protein synthesis and are downstream of the MAPK signaling pathway. No direct link between ETC-206 and STAT3 signaling was identified.

ONC206: A DRD2 Antagonist and ClpP Agonist

ONC206 is an investigational drug that acts as a dopamine receptor D2 (DRD2) antagonist and an agonist of the mitochondrial protease ClpP. Its mechanism of action involves inducing the integrated stress response. The available information does not indicate a direct effect on the STAT3 pathway.

CD206 (Mannose Receptor) and STAT3 Signaling

CD206, also known as the mannose receptor, is a C-type lectin primarily expressed on macrophages and dendritic cells. Activation of CD206 has been linked to STAT3 signaling in the context of macrophage polarization and immune regulation.[9] For instance, a synthetic peptide, RP-182, which activates CD206, has been shown to reprogram tumor-associated macrophages (TAMs) to an anti-tumor phenotype.[10][11] While this reprogramming may involve changes in STAT3-mediated gene expression, specific quantitative data on the effect of a defined CD206 activator named "this compound" on STAT3 target genes is not available. One study did identify CD163, another macrophage marker, as a novel downstream target of STAT3.[12]

Experimental Protocols for Studying STAT3 Target Gene Expression

Should a compound of interest that modulates STAT3 be identified, its effects on downstream target genes can be assessed using standard molecular biology techniques.

Cell Culture and Treatment

-

Cell Line Selection: Choose a cancer cell line known to have constitutively active STAT3 (e.g., various breast, lung, or prostate cancer cell lines) or a cell line responsive to cytokine stimulation (e.g., IL-6).

-

Culture Conditions: Maintain cells in the appropriate growth medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

-

Treatment: Seed cells at a desired density and allow them to adhere overnight. Treat the cells with the investigational compound at various concentrations and for different time points. A vehicle control (e.g., DMSO) should be included.

RNA Extraction and Quantitative Real-Time PCR (qPCR)

-

RNA Isolation: Following treatment, lyse the cells and extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's protocol.

-

RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis or a bioanalyzer.

-

cDNA Synthesis: Reverse transcribe a fixed amount of RNA (e.g., 1 µg) into complementary DNA (cDNA) using a reverse transcriptase enzyme and appropriate primers (oligo(dT) and random hexamers).

-

qPCR: Perform qPCR using a real-time PCR system with a fluorescent dye (e.g., SYBR Green) or probe-based chemistry (e.g., TaqMan). Use primers specific for the STAT3 target genes of interest (e.g., c-Myc, Bcl-2, VEGF). Include a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

-

Data Analysis: Calculate the relative gene expression changes using the ΔΔCt method.

Western Blotting for Protein Expression

To confirm that changes in gene expression translate to altered protein levels, Western blotting can be performed.

-

Protein Extraction: Lyse treated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: Block the membrane and then incubate with primary antibodies specific for the proteins of interest (e.g., c-Myc, Bcl-2) and a loading control (e.g., β-actin, GAPDH). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Conclusion

While the specific effects of a compound named "this compound" on downstream STAT3 target genes cannot be detailed due to a lack of available data, the STAT3 signaling pathway remains a highly relevant and intensely studied target in drug development, particularly in oncology and immunology. The methodologies outlined above provide a standard framework for investigating the impact of any novel compound on this critical pathway. Future disclosures in scientific literature or at conferences may shed light on the identity and biological activity of "this compound." Until then, researchers are encouraged to focus on the established nomenclature of therapeutic agents to ensure clarity and facilitate the dissemination of scientific knowledge.

References

- 1. oatext.com [oatext.com]

- 2. scienceopen.com [scienceopen.com]

- 3. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. STAT3 Target Genes Relevant to Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting the transcriptional activity of STAT3 by a novel fusion protein - PMC [pmc.ncbi.nlm.nih.gov]

- 6. STAT3 pathway in cancers: Past, present, and future - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Upregulation of AKT3 Confers Resistance to the AKT Inhibitor MK2206 in Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. UPREGULATION OF AKT3 CONFERS RESISTANCE TO AKT INHIBITOR MK2206 IN BREAST CANCER - PMC [pmc.ncbi.nlm.nih.gov]

- 9. STAT3 is over-activated within CD163pos bone marrow macrophages in both Multiple Myeloma and the benign pre-condition MGUS - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Reprogrammed to Kill | Center for Cancer Research [ccr.cancer.gov]

- 12. CD163 as a novel target gene of STAT3 is a potential therapeutic target for gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]

The STAT3 Inhibitor MM-206: A Technical Overview of Preclinical Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the currently available preclinical data for the STAT3 inhibitor MM-206. It is important to note that while in vitro pharmacodynamic data has been published, comprehensive in vivo pharmacokinetic and pharmacodynamic data for this compound is not publicly available at this time. Therefore, this guide presents the known information on this compound and provides a generalized framework for the experimental evaluation of similar STAT3 inhibitors, drawing from methodologies used for other compounds in this class.

Introduction to this compound

This compound is a novel, cell-permeable small molecule identified as a direct inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3).[1] As a member of the naphthalene sulfonamide class of compounds, this compound is designed to interfere with STAT3 signaling, a critical pathway implicated in the proliferation, survival, and metastasis of various cancer cells. Constitutive activation of the STAT3 pathway is a hallmark of many human cancers, making it a compelling target for therapeutic intervention.

Pharmacodynamics of this compound

The primary mechanism of action of this compound is the direct inhibition of STAT3 activity. This is achieved through its interaction with the STAT3 protein, preventing downstream signaling events.

In Vitro Activity

The inhibitory activity of this compound has been quantified in biochemical assays. This data provides a direct measure of the compound's potency against its molecular target.

Table 1: In Vitro Pharmacodynamic Properties of this compound

| Parameter | Value | Assay Type | Target Interaction | Reference |

| IC50 | 1.2 µM | Biochemical Assay | Inhibition of STAT3 SH2 domain-phosphopeptide interaction | [1] |

Cellular Activity

In cell-based assays, this compound has been shown to induce apoptosis in a dose-dependent manner in acute myeloid leukemia (AML) cell lines.[1] This demonstrates that its molecular activity translates into a functional anti-cancer effect in a cellular context.

Signaling Pathway

This compound targets a key node in the JAK/STAT signaling pathway. Understanding this pathway is crucial for contextualizing the inhibitor's mechanism of action.

Caption: The JAK/STAT3 signaling pathway and the inhibitory action of this compound.

Pharmacokinetics (Generalized)

As specific pharmacokinetic data for this compound are not publicly available, this section outlines the typical parameters evaluated for a novel small molecule inhibitor. These parameters are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate.

Table 2: Generalized Pharmacokinetic Parameters for an Oral STAT3 Inhibitor

| Parameter | Description |

| Absorption | |

| Bioavailability (%) | The fraction of an administered dose of unchanged drug that reaches the systemic circulation. |

| Tmax (h) | The time to reach the maximum plasma concentration. |

| Cmax (ng/mL) | The maximum plasma concentration. |

| Distribution | |

| Volume of Distribution (Vd) | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. |

| Protein Binding (%) | The extent to which a drug attaches to proteins within the blood. |

| Metabolism | |

| Half-life (t1/2) (h) | The time required for the concentration of the drug in the body to be reduced by one-half. |

| Clearance (CL) | The rate at which a drug is removed from the body. |

| Major Metabolites | The primary products of the drug's breakdown in the body. |

| Excretion | |

| Route of Elimination | The primary pathway through which the drug and its metabolites leave the body (e.g., renal, fecal). |

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are generalized protocols for key experiments used to characterize STAT3 inhibitors.

STAT3 Inhibition Assay (Fluorescence Polarization)

This biochemical assay is used to determine the IC50 of an inhibitor for the STAT3 SH2 domain.

-

Reagents: Recombinant human STAT3 protein, a fluorescently labeled phosphotyrosine peptide probe that binds to the STAT3 SH2 domain, assay buffer, and the test compound (this compound).

-

Procedure:

-

A constant concentration of the fluorescent probe and STAT3 protein are incubated together in the assay buffer.

-

The test compound is added in a serial dilution.

-

The mixture is incubated to allow for binding to reach equilibrium.

-

The fluorescence polarization is measured. A decrease in polarization indicates displacement of the probe by the inhibitor.

-

-

Data Analysis: The IC50 value is calculated by fitting the data to a sigmoidal dose-response curve.

Cell Viability Assay (MTT Assay)

This cell-based assay measures the effect of an inhibitor on cell proliferation and viability.

-

Cell Culture: Cancer cell lines with constitutively active STAT3 are seeded in 96-well plates and allowed to adhere overnight.

-

Treatment: The cells are treated with a range of concentrations of the test compound for a specified period (e.g., 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for its conversion to formazan by metabolically active cells.

-

Solubilization: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).

-

Measurement: The absorbance is read on a microplate reader at a specific wavelength.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 is determined.

Western Blot for Phospho-STAT3

This assay is used to determine if the inhibitor affects the phosphorylation state of STAT3 in cells.

-

Cell Treatment and Lysis: Cells are treated with the inhibitor, and then lysed to extract total protein.

-

Protein Quantification: The protein concentration of the lysates is determined.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a membrane.

-

Immunoblotting: The membrane is probed with primary antibodies specific for phosphorylated STAT3 (p-STAT3) and total STAT3. A loading control (e.g., β-actin) is also used.

-

Detection: The membrane is incubated with secondary antibodies conjugated to a detection enzyme (e.g., HRP), and the signal is visualized using a chemiluminescent substrate.

-

Analysis: The band intensities are quantified to determine the ratio of p-STAT3 to total STAT3.

Experimental Workflow

The evaluation of a novel STAT3 inhibitor like this compound typically follows a structured workflow from initial screening to in vivo testing.

Caption: A generalized experimental workflow for the preclinical evaluation of a STAT3 inhibitor.

Conclusion

This compound is a promising direct inhibitor of STAT3 with demonstrated in vitro activity. Its ability to block the STAT3 SH2 domain and induce apoptosis in cancer cell lines establishes it as a valuable tool for further research. While comprehensive in vivo pharmacokinetic and pharmacodynamic data are not yet publicly available, the established methodologies for characterizing small molecule inhibitors provide a clear path forward for the continued development and evaluation of this compound and other compounds in its class. Future studies will be critical to understanding its potential as a therapeutic agent.

References

A Technical Guide to MicroRNA-206 (miR-206) and its Role in Apoptosis Induction

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract: The induction of apoptosis, or programmed cell death, is a critical mechanism for therapeutic interventions in oncology. While no distinct drug or molecule designated "MM-206" is prominently featured in publicly available scientific literature, extensive research highlights the significant role of MicroRNA-206 (miR-206) in promoting apoptosis, particularly in cancer cells. This guide provides an in-depth analysis of miR-206's mechanism of action, summarizes key quantitative data from preclinical studies, details relevant experimental protocols, and visualizes the core signaling pathways involved. Additionally, this report briefly discusses ETC-206, a small molecule inhibitor of MNK1/2, which acts within the broader MAPK signaling pathway influenced by miR-206.

Introduction to miR-206

MicroRNAs (miRNAs) are small, non-coding RNA molecules that play a crucial role in regulating gene expression at the post-transcriptional level. MicroRNA-206 (miR-206) has been identified as a tumor suppressor in various cancers. Its downregulation is often associated with tumor progression and resistance to chemotherapy. A key function of miR-206 is its ability to induce apoptosis by targeting and inhibiting the expression of anti-apoptotic proteins.[1]

Apoptosis is executed through two primary signaling pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways.[2][3] Both converge on the activation of effector caspases, such as caspase-3 and -7, which are responsible for the biochemical and morphological changes characteristic of apoptotic cells.[2][4]

Core Signaling Pathway: miR-206 and the MAPK Pathway

A primary mechanism by which miR-206 induces apoptosis is through its regulation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[1][3] Specifically, miR-206 directly targets MAPK3 (also known as ERK1), leading to a reduction in its expression and phosphorylation.[1] The MAPK/ERK pathway is often overactive in cancer and typically promotes cell survival and proliferation while inhibiting apoptosis. By suppressing this pathway, miR-206 facilitates the induction of apoptosis.

Diagram: miR-206 Signaling Pathway in Apoptosis

Caption: Mechanism of miR-206 induced apoptosis via MAPK3 inhibition.

Quantitative Data on miR-206 Mediated Apoptosis

Studies have quantified the effect of miR-206 on apoptosis and related cellular processes. The following table summarizes findings from a study on cisplatin-resistant gastric cancer cells.

| Cell Line | Treatment Group | Key Finding | Result | Reference |

| BGC823/DDP | miR-206 mimic | MAPK3 Protein Expression | Significantly Decreased (p < 0.05) | [1] |

| BGC823/DDP | miR-206 mimic | p-MAPK3 Protein Expression | Significantly Decreased (p < 0.05) | [1] |

| BGC823/DDP | miR-206 mimic | Cell Apoptosis Rate | Significantly Enhanced (p < 0.05) | [1] |

| BGC823/DDP | miR-206 mimic | Cell Proliferation | Significantly Weakened (p < 0.05) | [1] |

| SGC7901/DDP | miR-206 mimic | MAPK3 Protein Expression | Significantly Decreased (p < 0.05) | [1] |

| SGC7901/DDP | miR-206 mimic | p-MAPK3 Protein Expression | Significantly Decreased (p < 0.05) | [1] |

| SGC7901/DDP | miR-206 mimic | Cell Apoptosis Rate | Significantly Enhanced (p < 0.05) | [1] |

| SGC7901/DDP | miR-206 mimic | Cell Proliferation | Significantly Weakened (p < 0.05) | [1] |

Experimental Protocols for Apoptosis Assessment

To evaluate the pro-apoptotic effects of a compound like miR-206, several standard methodologies are employed.

Annexin V/Propidium Iodide (PI) Staining via Flow Cytometry

This is a widely used method to distinguish between live, early apoptotic, late apoptotic, and necrotic cells.[5][6][7]

Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V.[7] Propidium Iodide (PI) is a nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[5]

Detailed Protocol:

-

Cell Culture and Treatment: Seed cells (e.g., BGC823/DDP) in 6-well plates. After 24 hours, transfect with miR-206 mimic or a negative control (miR-NC) using a suitable transfection reagent.

-

Cell Harvest: After the desired incubation period (e.g., 48 hours), harvest the cells by trypsinization.

-

Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).

-

Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of PE Annexin V and 5 µL of 7-AAD or PI.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour. Live cells will be double-negative, early apoptotic cells are Annexin V positive/PI negative, and late apoptotic/necrotic cells are double-positive.

Diagram: Apoptosis Detection Workflow

Caption: Standard workflow for quantifying apoptosis by flow cytometry.

Western Blot for Apoptosis-Related Proteins

Principle: Western blotting is used to detect changes in the expression levels of key proteins involved in the apoptotic cascade, such as MAPK3, p-MAPK3, Bcl-2 (anti-apoptotic), and cleaved Caspase-3 (pro-apoptotic).[1][8][9]

Detailed Protocol:

-

Protein Extraction: Following cell treatment, lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-MAPK3, anti-p-MAPK3, anti-cleaved Caspase-3) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Related Small Molecule: ETC-206

While distinct from miR-206, it is relevant to note the existence of ETC-206 (also known as AUM 001). ETC-206 is an orally available, highly selective small-molecule inhibitor of MNK1 and MNK2 (MAPK-interacting kinases) with IC50 values of 64 nM and 86 nM, respectively.[10] Since MNK1/2 are downstream effectors in the MAPK signaling pathway, inhibitors like ETC-206 represent a pharmacological strategy to achieve similar anti-proliferative and pro-apoptotic outcomes as those induced by miR-206.

Conclusion

MicroRNA-206 acts as a potent inducer of apoptosis in various cancer models, primarily through the suppression of the MAPK signaling pathway by targeting MAPK3. Quantitative analyses confirm its ability to significantly enhance apoptosis and reduce cell proliferation. The experimental protocols detailed herein provide a robust framework for assessing these effects. The convergence of biological regulators like miR-206 and targeted small molecules like ETC-206 on the MAPK pathway underscores its importance as a therapeutic target in drug development.

References

- 1. MicroRNA-206 facilitates gastric cancer cell apoptosis and suppresses cisplatin resistance by targeting MAPK2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Signaling Pathways in Cardiac Myocyte Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Specific signaling pathways mediated programmed cell death in tumor microenvironment and target therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A quantitative real-time approach for discriminating apoptosis and necrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quantitative Analysis of Apoptosis and Necrosis in Live Cells Using Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. agilent.com [agilent.com]

- 8. MDM2 inhibitor induces apoptosis in colon cancer cells through activation of the CHOP-DR5 pathway, independent of p53 phenotype - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibitory growth evaluation and apoptosis induction in MCF-7 cancer cells by new 5-aryl-2-butylthio-1,3,4-oxadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. selleckchem.com [selleckchem.com]

Methodological & Application

Application Notes and Protocols for In Vitro Cell-Based Assays of microRNA-206 (miR-206)

Audience: Researchers, scientists, and drug development professionals.

Introduction: MicroRNA-206 (miR-206) is a small non-coding RNA molecule that plays a crucial role in post-transcriptional gene regulation. Emerging evidence has identified miR-206 as a potent tumor suppressor in various cancers, including breast, lung, gastric, and oral squamous cell carcinoma.[1][2][3] Its therapeutic potential lies in its ability to inhibit cancer cell proliferation, migration, and invasion, as well as to induce apoptosis.[3] These application notes provide detailed protocols for in vitro cell-based assays to investigate the functional role of miR-206 and its downstream targets.

Mechanism of Action and Signaling Pathways

miR-206 exerts its tumor-suppressive functions by directly targeting and downregulating the expression of multiple oncogenes. Key validated targets include:

-

c-Myc: miR-206 can impair c-Myc-driven cancer in a synthetic lethal manner by indirectly affecting Myc protein stability.[1]

-

MAP3K13: By directly inhibiting MAP3K13, miR-206 leads to decreased phosphorylation of Myc at Ser62, resulting in increased protein instability and reduced transcriptional activity.[1]

-

Notch3: miR-206 directly targets the 3'-untranslated region (3'-UTR) of Notch3 mRNA, leading to its degradation and subsequent induction of apoptosis.[4]

-

K-Ras: In oral squamous cell carcinoma, miR-206 has been shown to directly target K-Ras, a critical oncogene.[3]

-

MAPK2 (ERK2): miR-206 can target the MAPK signaling pathway, contributing to the suppression of cisplatin resistance in gastric cancer.[5]

-

CORO1C: This actin-binding protein has been identified as a target of miR-206 in non-small cell lung cancer, with implications for metastasis.[2]

The following diagram illustrates the signaling pathway involving miR-206 and its target, c-Myc, through the regulation of MAP3K13.

Caption: miR-206 signaling pathway inhibiting c-Myc activity.

Experimental Protocols

A general workflow for investigating the in vitro effects of miR-206 is depicted below.

Caption: General experimental workflow for in vitro miR-206 studies.

Cell Culture and Transfection

Materials:

-

Cancer cell lines (e.g., MCF-7, MDA-MB-231 for breast cancer; A549 for lung cancer).

-

Complete culture medium (e.g., DMEM with 10% FBS).

-

miR-206 mimic, negative control (NC) mimic, miR-206 inhibitor, NC inhibitor.

-

Lipofectamine RNAiMAX or similar transfection reagent.

-

Opti-MEM or other serum-free medium.

Protocol:

-

Culture cells in T-75 flasks until they reach 70-80% confluency.

-

The day before transfection, seed cells into 6-well or 96-well plates at a density that will result in 50-70% confluency at the time of transfection.

-

On the day of transfection, dilute the miR-206 mimic/inhibitor and the transfection reagent in separate tubes containing serum-free medium.

-

Combine the diluted miRNA and transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow for complex formation.

-

Add the transfection complexes to the cells in each well.

-

Incubate the cells for 24-72 hours before proceeding with downstream assays.

Cell Proliferation Assay (MTT Assay)

Materials:

-

Transfected cells in a 96-well plate.

-

MTT reagent (5 mg/mL in PBS).

-

DMSO.

-

Plate reader.

Protocol:

-

After the desired incubation period post-transfection, add 10 µL of MTT reagent to each well.

-

Incubate the plate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a plate reader.

Cell Migration and Invasion Assay (Transwell Assay)

Materials:

-

Transwell inserts (8 µm pore size).

-

Matrigel (for invasion assay).

-

Serum-free medium and medium with 10% FBS.

-

Cotton swabs.

-

Methanol for fixation.

-

Crystal violet stain.

Protocol:

-

For invasion assays, coat the upper surface of the Transwell inserts with diluted Matrigel and allow it to solidify. For migration assays, this step is omitted.

-

Harvest transfected cells and resuspend them in serum-free medium.

-

Seed the cell suspension into the upper chamber of the Transwell inserts.

-

Add medium containing 10% FBS (as a chemoattractant) to the lower chamber.

-

Incubate for 24-48 hours.

-

Remove the non-migrated/invaded cells from the upper surface of the membrane with a cotton swab.

-

Fix the cells that have migrated/invaded to the lower surface of the membrane with methanol.

-

Stain the cells with crystal violet.

-

Count the stained cells under a microscope in several random fields.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Materials:

-

Transfected cells.

-

Annexin V-FITC Apoptosis Detection Kit.

-

Flow cytometer.

Protocol:

-

Harvest transfected cells by trypsinization.

-

Wash the cells with cold PBS.

-

Resuspend the cells in 1X binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubate in the dark at room temperature for 15 minutes.

-

Analyze the cells by flow cytometry within 1 hour.

Dual-Luciferase Reporter Assay (for Target Validation)

Materials:

-

Plasmid vectors containing the 3'-UTR of the putative target gene downstream of a luciferase reporter gene (wild-type and mutant).

-

Renilla luciferase control vector.

-

Dual-Luciferase Reporter Assay System.

-

Luminometer.

Protocol:

-

Co-transfect cells with the luciferase reporter vector (wild-type or mutant 3'-UTR), the Renilla control vector, and either the miR-206 mimic or a negative control mimic.

-

After 24-48 hours of incubation, lyse the cells.

-

Measure the firefly and Renilla luciferase activities sequentially using a luminometer according to the manufacturer's protocol.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. A significant decrease in luciferase activity in the presence of the miR-206 mimic and the wild-type 3'-UTR confirms direct targeting.[4]

Data Presentation

The following tables summarize hypothetical quantitative data from the described assays, illustrating the expected effects of miR-206 overexpression.

Table 1: Effect of miR-206 on Cancer Cell Proliferation (MTT Assay)

| Cell Line | Treatment | Relative Cell Viability (%) | P-value |

| MCF-7 | NC Mimic | 100 ± 5.2 | - |

| MCF-7 | miR-206 Mimic | 65 ± 4.8 | < 0.01 |

| A549 | NC Mimic | 100 ± 6.1 | - |

| A549 | miR-206 Mimic | 58 ± 5.5 | < 0.01 |

Table 2: Effect of miR-206 on Cancer Cell Invasion (Transwell Assay)

| Cell Line | Treatment | Number of Invaded Cells per Field | P-value |

| MDA-MB-231 | NC Mimic | 210 ± 15 | - |

| MDA-MB-231 | miR-206 Mimic | 85 ± 10 | < 0.001 |

| A549 | NC Mimic | 180 ± 12 | - |

| A549 | miR-206 Mimic | 70 ± 8 | < 0.001 |

Table 3: Effect of miR-206 on Target Gene Expression (qRT-PCR and Western Blot)

| Target Gene | Cell Line | Treatment | Relative mRNA Expression | Relative Protein Expression |

| c-Myc | HepG2 | NC Mimic | 1.0 | 1.0 |

| c-Myc | HepG2 | miR-206 Mimic | 0.6 | 0.5 |

| Notch3 | HeLa | NC Mimic | 1.0 | 1.0 |

| Notch3 | HeLa | miR-206 Mimic | 0.4 | 0.3 |

Table 4: Validation of Direct Targeting of Notch3 by miR-206 (Dual-Luciferase Reporter Assay)

| Reporter Construct | Co-transfection | Relative Luciferase Activity | P-value |

| Notch3 3'-UTR WT | NC Mimic | 1.0 | - |

| Notch3 3'-UTR WT | miR-206 Mimic | 0.45 | < 0.01 |

| Notch3 3'-UTR Mutant | NC Mimic | 1.0 | - |

| Notch3 3'-UTR Mutant | miR-206 Mimic | 0.95 | > 0.05 |

Conclusion: The protocols outlined in these application notes provide a robust framework for the in vitro investigation of miR-206's tumor-suppressive functions. By employing these cell-based assays, researchers can elucidate the molecular mechanisms underlying miR-206's activity and evaluate its potential as a therapeutic agent in various cancer contexts.

References

- 1. microRNA-206 impairs c-Myc-driven cancer in a synthetic lethal manner by directly inhibiting MAP3K13 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. MiR-206 may suppress non-small lung cancer metastasis by targeting CORO1C - PMC [pmc.ncbi.nlm.nih.gov]

- 3. MiR-206 functions as a tumor suppressor and directly targets K-Ras in human oral squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. MicroRNA-206 Targets notch3, Activates Apoptosis, and Inhibits Tumor Cell Migration and Focus Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. MicroRNA-206 facilitates gastric cancer cell apoptosis and suppresses cisplatin resistance by targeting MAPK2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

How to dissolve and prepare MM-206 for experiments

Application Notes and Protocols for MM-206

Given that "this compound" is not a standard designation, this document provides protocols for two distinct research molecules that may be referred to by a similar name: the small molecule inhibitor ETC-206 (also known as AUM 001 or Tinodasertib) and microRNA-206 (miR-206) . Please select the section relevant to your compound of interest.

Section 1: ETC-206 (AUM 001/Tinodasertib) - Small Molecule Inhibitor

1.1. Introduction

ETC-206 is a potent and selective, orally available small-molecule inhibitor of MAP kinase-interacting kinases 1 and 2 (MNK1 and MNK2).[1][2][3][4] These kinases are involved in the phosphorylation of the eukaryotic translation initiation factor 4E (eIF4E), a critical step in the regulation of protein translation.[1][5] Dysregulation of the MNK-eIF4E signaling axis is implicated in various cancers, making ETC-206 a valuable tool for cancer research and drug development.[1][3]

1.2. Physicochemical and Potency Data

The following table summarizes the key quantitative data for ETC-206.

| Property | Value |

| Molecular Formula | C₂₅H₂₀N₄O₂ |

| Formula Weight | 408.5 g/mol |

| Purity | ≥98% |

| Solubility | DMSO: 82 mg/mL (200.75 mM)[4], 1 mg/mL[2]DMF: 3 mg/mL[2]PBS (pH 7.2): 0.2 mg/mL[2]Ethanol: Slightly soluble[2]Water: Insoluble[4] |

| IC₅₀ (Cell-free) | MNK1: 64 nM[2][6][7]MNK2: 86 nM[2][6][7] |

| IC₅₀ (Cell-based) | Inhibition of p-eIF4E in HeLa cells: 321 nM[2]Inhibition of p-eIF4E in K562-eIF4E cells: 0.8 µM[6][7] |

1.3. Experimental Protocols

1.3.1. Preparation of Stock Solutions

-

Materials:

-

ETC-206 powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile, RNase-free microcentrifuge tubes

-

-

Protocol:

-

Briefly centrifuge the vial of ETC-206 powder to ensure all the material is at the bottom.

-

To prepare a 10 mM stock solution, add the appropriate volume of anhydrous DMSO. For example, to 1 mg of ETC-206 (formula weight 408.5 g/mol ), add 244.8 µL of DMSO.

-

Vortex thoroughly until the powder is completely dissolved. Gentle warming in a water bath (37°C) may assist dissolution.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C.

-

1.3.2. Preparation of Working Solutions for In Vitro Experiments

-

Materials:

-

ETC-206 stock solution (e.g., 10 mM in DMSO)

-

Appropriate cell culture medium

-

-

Protocol:

-

Thaw an aliquot of the ETC-206 stock solution at room temperature.

-

Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations.

-

It is crucial to ensure that the final concentration of DMSO in the cell culture medium is consistent across all experimental conditions (including vehicle controls) and is non-toxic to the cells (typically ≤ 0.5%).

-

Add the working solutions to your cell cultures and incubate for the desired duration.

-

1.3.3. Preparation of Formulation for In Vivo Oral Administration

An example of a formulation for oral administration in animal models is provided below.[4]

-

Materials:

-

ETC-206

-

DMSO

-

PEG300

-

Tween80

-

ddH₂O (double-distilled water)

-

-

Protocol (for a 1 mL working solution):

-

Prepare a stock solution of ETC-206 in DMSO (e.g., 82 mg/mL).[4]

-

Add 50 µL of the clarified DMSO stock solution to 400 µL of PEG300. Mix until clear.

-

Add 50 µL of Tween80 to the mixture. Mix until clear.

-

Add 500 µL of ddH₂O to bring the final volume to 1 mL.

-

The resulting solution should be a homogeneous suspension. Use immediately for optimal results.[4]

-

1.4. Visualization of Workflow and Signaling Pathway

References

- 1. Overcoming Paradoxical Kinase Priming by a Novel MNK1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. Practical Fragments: Fragments in the clinic: ETC-206 [practicalfragments.blogspot.com]

- 4. selleckchem.com [selleckchem.com]

- 5. researchgate.net [researchgate.net]

- 6. biorxiv.org [biorxiv.org]

- 7. fortunejournals.com [fortunejournals.com]

Unraveling the Therapeutic Potential of MM-206 in Cancer Research: Application Notes and Protocols

A Clarification on "MM-206" in Oncology Research

In the realm of cancer therapeutics, the designation "this compound" is not a widely recognized identifier for a specific agent. It is likely a typographical error, with the intended subject being either miR-206 , a tumor-suppressing microRNA, or MK-2206 , a potent allosteric Akt inhibitor. Both molecules are significant in cancer research and are investigated for their therapeutic potential across various cancer cell lines. This document provides detailed application notes and protocols for both miR-206 and MK-2206 to address this ambiguity and serve as a comprehensive resource for researchers.

Part 1: miR-206 in Cancer Cell Lines

Introduction

MicroRNA-206 (miR-206) is a small non-coding RNA molecule that functions as a tumor suppressor in a multitude of cancers. Its expression is often downregulated in tumor tissues, and restoration of its function has been shown to inhibit cancer cell proliferation, migration, and invasion, and to induce apoptosis. These effects are mediated through the downregulation of its target oncogenes.

Mechanism of Action

miR-206 exerts its tumor-suppressive functions by binding to the 3' untranslated region (3' UTR) of target messenger RNAs (mRNAs), leading to their degradation or translational repression. Key targets of miR-206 in cancer include:

-

c-Met: A receptor tyrosine kinase involved in cell growth, motility, and invasion.

-

MAP3K13: A kinase that can stabilize the Myc oncoprotein.

-

SOX9: A transcription factor implicated in cell proliferation and metastasis.

-

YRDC: A protein whose role in cancer is being elucidated.

-

NRP1, SMAD2, SMAD4: Components of the TGF-β signaling pathway, which is involved in epithelial-mesenchymal transition (EMT).

By downregulating these targets, miR-206 disrupts critical oncogenic signaling pathways, including the c-Met/AKT/GSK-3β, c-Met/AKT/mTOR, and TGF-β pathways.

Recommended Concentrations for In Vitro Studies

The optimal concentration of miR-206 mimics or inhibitors for transfecting cancer cell lines is cell-type dependent and should be determined empirically. However, the following table summarizes typical concentration ranges found in the literature.

| Reagent | Concentration Range | Typical Starting Concentration |

| miR-206 Mimic | 5 nM - 100 nM | 10 nM - 50 nM |

| miR-206 Inhibitor | 50 nM - 200 nM | 100 nM |

Experimental Protocols

This protocol provides a general guideline for transfecting miR-206 mimics into adherent cancer cell lines using a lipid-based transfection reagent.

Materials:

-

Cancer cell line of interest

-

Complete growth medium

-

Opti-MEM® I Reduced Serum Medium

-

miR-206 mimic and negative control mimic

-

Lipid-based transfection reagent (e.g., Lipofectamine™ RNAiMAX)

-

6-well plates

-

Nuclease-free water and tubes

Procedure:

-

Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 70-90% confluency at the time of transfection.

-

Preparation of Transfection Complexes:

-

In a sterile microfuge tube, dilute the miR-206 mimic or negative control mimic to the desired final concentration (e.g., 50 nM) in Opti-MEM®.

-

In a separate sterile microfuge tube, dilute the transfection reagent in Opti-MEM® according to the manufacturer's instructions.

-

Combine the diluted mimic and diluted transfection reagent, mix gently, and incubate at room temperature for 5-20 minutes to allow for complex formation.

-

-

Transfection:

-

Aspirate the growth medium from the cells and replace it with fresh, antibiotic-free complete medium.

-

Add the transfection complexes dropwise to each well.

-

Gently rock the plate to ensure even distribution.

-

-

Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours.

-

Analysis: After incubation, cells can be harvested for downstream analysis, such as qRT-PCR to confirm miR-206 overexpression, or functional assays like cell viability, migration, or invasion assays.

Signaling Pathway and Workflow Diagrams

Caption: miR-206 signaling pathway in cancer.

Caption: Experimental workflow for miR-206 mimic transfection.

Part 2: MK-2206 in Cancer Cell Lines

Introduction

MK-2206 is a highly potent and selective, orally bioavailable allosteric inhibitor of all three isoforms of the serine/threonine kinase Akt (Akt1, Akt2, and Akt3).[1] The PI3K/Akt signaling pathway is frequently hyperactivated in human cancers and plays a crucial role in promoting cell survival, proliferation, and resistance to therapy.

Mechanism of Action

MK-2206 binds to an allosteric site on Akt, preventing its conformational change required for activation by phosphorylation at Thr308 and Ser473.[2] By inhibiting Akt, MK-2206 blocks the downstream signaling cascade, leading to:

-

Inhibition of cell cycle progression.

-

Induction of apoptosis.

-

Suppression of cell proliferation.

-

Sensitization of cancer cells to other anti-cancer agents.

Recommended Concentrations for In Vitro Studies